Formamide, chemically known as methanamide, is the simplest carboxylic acid amide with the molecular formula and a molecular weight of 45.04 g/mol. It appears as a colorless, viscous liquid with a melting point of approximately 2 °C and a boiling point of 210 °C. Formamide is hygroscopic and soluble in water, which enhances its utility in various chemical applications . It is notable for its role in prebiotic chemistry, as it may have been instrumental in the formation of biological molecules on early Earth .
Formamide is a mild irritant and can be harmful upon inhalation, ingestion, or skin contact.
Safety precautions like wearing gloves, protective eyewear, and working in a well-ventilated area are crucial when handling formamide.
Formamide's role in prebiotic chemistry is a fascinating area of ongoing research. Here are some potential areas for future exploration:
Formamide disrupts the hydrogen bonding between the complementary strands of DNA and RNA, effectively separating them. This property makes it crucial for techniques like Southern blotting, Northern blotting, and RNA sequencing .
Formamide helps prevent the formation of secondary structures like hairpins and loops in nucleic acids, which can interfere with analyses like gel electrophoresis. This allows for clearer and more accurate separation of different sized fragments .
By adjusting the formamide concentration in hybridization buffers, researchers can control the stringency of interactions between complementary nucleic acid sequences. This allows for the detection of highly similar or highly diverse sequences depending on the experimental needs .
Formamide can effectively solubilize various biomolecules, including proteins and nucleic acids. This property is utilized in techniques like guanidine thiocyanate-solubilized cell lysis for the quantitation of messenger RNA (mRNA) in liver cells .
Beyond its role in molecular biology, formamide is also a subject of significant interest in prebiotic chemistry research. This field investigates the origin of life and the potential pathways that led to the formation of the first living organisms. The interest in formamide stems from several factors:
Formamide has been detected in interstellar clouds and meteorites, suggesting it was potentially present in the early Earth environment .
Formamide can participate in various chemical reactions, leading to the formation of essential biomolecules like amino acids, sugars, and nucleobases, the building blocks of life .
Experiments suggest that formamide can undergo prebiotic synthesis under various conditions, including simulated conditions of early Earth, such as ultraviolet light exposure, shock waves, and simulated hydrothermal vents .
Formamide exhibits significant biological activity. Research indicates that it can facilitate the formation of biomolecular monomers such as amino acids and nucleotides, which are crucial for life. The compound has been studied for its potential role in prebiotic chemistry, suggesting that it may have contributed to the emergence of life on Earth by forming complex organic molecules from simpler precursors .
Several methods exist for synthesizing formamide:
Formamide finds diverse applications across various fields:
Studies on the interactions of formamide reveal its reactivity with various substances:
Formamide shares similarities with several other compounds. Here is a comparison highlighting its uniqueness:
Compound | Molecular Formula | Unique Features |
---|---|---|
Acetamide | Derived from acetic acid; used in pharmaceuticals. | |
Urea | A key nitrogenous waste product; involved in protein synthesis. | |
Formic Acid | Simplest carboxylic acid; used as a preservative. | |
Methanol | Common solvent; precursor to many chemicals. | |
Dimethylformamide | Used as a solvent in
Physical Description Formamide appears as a colorless liquid with a faint odor of ammonia. Denser than water. Freezing point 36 °F. (USCG, 1999)
Liquid Colorless, oily liquid. [Note: A solid below 37 degrees F.]; [NIOSH] COLOURLESS HYGROSCOPIC VISCOUS LIQUID. Colorless, oily liquid with a light ammonia-like odor. Colorless, oily liquid. [Note: A solid below 37 °F.] Color/Form Slightly viscous, colorless liquid
Oily liquid XLogP3 -0.8
Hydrogen Bond Acceptor Count 1
Hydrogen Bond Donor Count 1
Exact Mass 45.021463719 g/mol
Monoisotopic Mass 45.021463719 g/mol
Boiling Point 410 °F at 760 mmHg (decomposes) (NTP, 1992)
210.5 °C @ 760 mm Hg BP: 200-212 °C with partial decomposition beginning approximately 180 °C 411 °F (decomposes) 411 °F (Decomposes) Flash Point 310 °F (NTP, 1992)
310 °F 310 °F (OPEN CUP) 120 °C c.c. 310 °F (open-cup) (oc) 310 °F Heavy Atom Count 3
Vapor Density 1.56 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
1.56 (Air = 1) Relative vapor density (air = 1): 1.6 1.56 Density 1.1334 at 68 °F (USCG, 1999) - Denser than water; will sink
1.1334 @ 20 °C/4 °C Relative density (water = 1): 1.13 1.13 LogP -1.51 (LogP)
log Kow= -1.51 -1.51 Odor Faint ammonia odor
Odorless Odor Threshold Odor recognition in water: 1.00X10+2 (chemically pure)
150 mg/cu m (odor low) 150 mg/cu m (odor high) Decomposition WHEN HEATED TO DECOMPOSITION, EMITS TOXIC FUMES OF /NITROGEN OXIDES/.
Decomposition products at the boiling point are ammonia, water, carbon monoxide and hydrogen cyanide 180 °C. This produces toxic and corrosive gases including ammonia and hydrogen cyanide. Reacts with oxidants, acids and bases. This generates fire and toxic hazard. Attacks aluminium, brass, copper, iron, lead and some forms of plastic. Melting Point
36.5 °F (NTP, 1992)
2.55 °C 2.5 °C 37 °F UNII
4781T907ZS
Related CAS
28704-51-0
GHS Hazard Statements
H360D ***: May damage the unborn child [Danger Reproductive toxicity]
Vapor Pressure
3 mmHg at 86 °F ; 760 mmHg at 410.9 °F (NTP, 1992)
0.06 [mmHg] 6.10X10-2 mm Hg @ 25 °C Vapor pressure, Pa at 20 °C: 8 3 mmHg at 86 °F, 760 mmHg at 410.9 °F (86 °F): 0.1 mmHg PictogramsHealth Hazard Impurities
Methanol, 0.1%; ammonium formate, 0.1%; water, 0.1%; iron, 0.0001%
Other CAS
75-12-7
Absorption Distribution and Excretion
FORMAMIDE IS ABSORBED DIRECTLY THROUGH GUINEA PIG SKIN ... .
After admin of 2-4 g/rabbit orally, 39% of the dose was recovered unchanged ... . Metabolism Metabolites
THERE APPEARS TO BE GOOD EVIDENCE FOR HYDROLYSIS /OF ALIPHATIC CARBOXYLIC AMIDES/ ... THE SITE OF HYDROLYSIS IS PROBABLY LIVER, WHERE THERE ARE RELATIVELY NONSPECIFIC AMIDASES. RATE OF HYDROLYSIS INCREASES RAPIDLY AS MOLECULAR WT INCREASES ... /EXCEPT/ ACETAMIDE WAS HYDROLYZED MORE SLOWLY THAN FORMAMIDE ... .
RELATIVE LACK OF IRRITANT EFFECTS /OF SIMPLE CARBOXYLIC AMIDES/ ON SKIN & MUCOUS MEMBRANES INDICATES THAT HYDROLYSIS IS PROBABLY NOT OCCURRING THERE TO ANY EXTENT, OTHERWISE LOWER MOLECULAR WT ACIDS PRODUCED WOULD CAUSE LOCAL DAMAGE. It is known that dimethylformamide is metabolized in man by sequential N-demethylation to methylformamide & formamide, which are largely eliminated in the urine. In a study ... the hypothesis was tested that formamide undergoes metabolic hydrolysis in rabbits. Acidic substances were titrated after extraction by ether, before & after hydrolysis of urine samples. The ether-soluble acid determined in hydrolyzed urine was assumed to reflect the amount of formamide excreted unchanged. The difference between the amount of amide admin & the total amount excreted unchanged was considered to represent amide which was metabolically hydrolyzed. After admin of 2-4 g/rabbit orally, 39% of the dose was recovered unchanged using this method. Wikipedia
Formamide
Telmisartan Methods of Manufacturing
Prepared on large scale from carbon monoxide and ammonia at high pressure and temp: Meyer, Orthner, Ber 54, 1705 (1921); 55, 857 (1922); Meyer, German patents 390,798 (1924); 392,409 (1924); 414,257 (1925 to BASF); Weitzel, Herbst, US patent 1,843,434 (1932 to IG Farben).
Interaction of ethyl formate and ammonia with subsequent distillation. General Manufacturing Information
All Other Basic Organic Chemical Manufacturing
Formamide: ACTIVE Analytic Laboratory Methods
A HPLC method with UV detection was used for the determination of low mol wt amides in pharmaceutical matrixes. The method was based on Zorbax C8 or Alltech C18 column, mobile phase consisting of 3-5% MeCN in 0.1M phosphate buffer, & flow rate of 1-1.5 ml/min at the room temperature. By strongly retaining the sample matrix & allowing the amide analyte to elute, the method can be generally applied to many types of org matrix for pharmaceutical & agricultural products. /Amides/
EPA Method 1666: Volatile Organic Compounds Specific to the Pharmaceutical Manufacturing Industry by Isotope Dilution GC/MS. Detection limit = 1000 mg/l. EPA Method 1671: Volatile Organic Compounds Specific to the Pharmaceutical Manufacturing Industry by GC/FID. Detection limit = 100 mg/l. Storage Conditions
For storage ... tanks of stainless steel or aluminum are indicated. When small amounts of iron are permissible, mild steel can be used for tank cars and drums. Caffeine, adenine and other purines stabilize formamide in storage ...
Interactions
FORMAMIDE (3 G/KG IV) HAD LITTLE EFFECT ON CAROTID SINUS REFLEX OR ON HYPERTENSION INDUCED BY EXOGENOUS CATECHOLAMINES, BUT FORMAMIDE DECR HYPERTENSION INDUCED BY INDIRECTLY ACTING AMINES TYRAMINE AND EPHEDRINE.
FORMAMIDE, WHEN ADMIN IP TO MICE IN SUBLETHAL DOSES (3.2, 0.77, 2, 1.2, AND 0.75 G/KG), LENGTHENED /CNS DEPRESSION/ ... INDUCED BY 100 MG HEXOBARBITAL, 350 MG CHLORAL, OR 1.4 G URETHANE/KG. Dates
Modify: 2023-08-15
Selection of a self-cleaving ribozyme activated in a chemically and thermally denaturing environmentLingzi Ma, Zhicheng Huang, Juewen LiuPMID: 34250983 DOI: 10.1039/d1cc03102c AbstractA new self-cleaving ribozyme was obtained from in vitro selection, displaying site-specific cleavage activity under denaturing conditions, such as high temperatures up to 95 °C, and denaturing solvents (20 M formamide). Adding salt such as Mg2+ also inhibited its activity. The conserved ribozyme sequence was found in the genome of several extremophiles, suggesting its potential biological relevance. This study provides an example of a ribozyme working under exotic conditions, which may expand the application of ribozymes in non-biological environments.Pathways for the Formation of Formamide, a Prebiotic Biomonomer: Metal-Ions in Interstellar Gas-Phase ChemistrySorakayala Thripati, Raghunath O RamabhadranPMID: 33861935 DOI: 10.1021/acs.jpca.1c02132 AbstractThe chemistry occurring in the interstellar medium (ISM) is an active area of contemporary research. New aspects of interstellar chemistry are getting unraveled regularly. In this context, the role of metal-ions in the chemistry occurring in the ISM is not well-studied so far. Herein, we highlight the role of metal-ions in interstellar chemistry. For this purpose, we choose the problem of gas-phase formamide formation in interstellar molecular clouds. Formamide is a key biomonomer and contains the simplest peptide [-(C═O)-NH-] linkage. With its two electronegative atoms ("O" and "N"), it provides an excellent platform to probe the role of the metal-ions. The metal-ions chosen are Na, K , Al , Mg , and Mg -all of them present in the ISM. The metal-ions are studied in three different forms as bare positively charged ions, as hydrated metal-ions co-ordinated with a molecule of water, and when the metal-ions are part of a neutral covalent molecule. With the aid of electronic structure calculations [CCSD(T) and DFT methods], we study different gas-phase pathways which result in the generation of interstellar formamide. Throughout our study, we find that metal-ions lower the barriers (with Mg , Mg , and Al offering maximal stabilization of the transition states) and facilitate the reactions. The chemical factors influencing the reactions, how we consider the putative conditions in the ISM, the astrochemical implications of this study, and its connection with terrestrial prebiotic chemistry and refractory astrochemistry are subsequently presented. Based on our results, we also recommend the detection of two new closed-shell molecules, NH CH OH (aminomethanol) and CH NH (iminium ion), and two open-shell molecules, CONH (carbamyl radical) and HCONH (an isomer of carbamyl radical), in the ISM. Low-Noise Solid-State Nanopore Enhancing Direct Label-Free Analysis for Small Dimensional Assemblies Induced by Specific Molecular BindingRuiping Wu, Yesheng Wang, Zhentong Zhu, Chunmiao Yu, Huan Li, Bingling Li, Shaojun DongPMID: 33476120 DOI: 10.1021/acsami.0c20359 AbstractSolid-state nanopores show special potential as a new single-molecular characterization for nucleic acid assemblies and molecular machines. However, direct recognition of small dimensional species is still quite difficult due the lower resolution compared with biological pores. We recently reported a very efficient noise-reduction and resolution-enhancement mechanism via introducing high-dielectric additives (e.g., formamide) into conical glass nanopore (CGN) test buffer. Based on this advance, here, for the first time, we apply a bare CGN to directly recognize small dimensional assemblies induced by small molecules. Cocaine and its split aptamer (Capt assembly) are chosen as the model set. By introducing 20% formamide into CGN test buffer, high cocaine-specific distinguishing of the 113 nt Capt assembly has been realized without any covalent label or additional signaling strategies. The signal-to-background discrimination is much enhanced compared with control characterizations such as gel electrophoresis and fluorescence resonance energy transfer (FRET). As a further innovation, we verify that low-noise CGN can also enhance the resolution of small conformational/size changes happening on the side chain of large dimensional substrates. Long duplex concatamers generated from the hybridization chain reaction (HCR) are selected as the model substrates. In the presence of cocaine, low-noise CGN has sensitively captured the current changes when the 26 nt aptamer segment is assembled on the side chain of HCR duplexes. This paper proves that the introduction of the low-noise mechanism has significantly improved the resolution of the solid-state nanopore at smaller and finer scales and thus may direct extensive and deeper research in the field of CGN-based analysis at both single-molecular and statistical levels, such as molecular recognition, assembly characterization, structure identification, information storage, and target index.Prebiotic Route to Thymine from Formamide-A Combined Experimental-Theoretical StudyLukáš Petera, Klaudia Mrazikova, Lukas Nejdl, Kristyna Zemankova, Marketa Vaculovicova, Adam Pastorek, Svatopluk Civis, Petr Kubelik, Alan Heays, Giuseppe Cassone, Jiri Sponer, Martin Ferus, Judit SponerPMID: 33924594 DOI: 10.3390/molecules26082248 AbstractSynthesis of RNA nucleobases from formamide is one of the recurring topics of prebiotic chemistry research. Earlier reports suggest that thymine, the substitute for uracil in DNA, may also be synthesized from formamide in the presence of catalysts enabling conversion of formamide to formaldehyde. In the current paper, we show that to a lesser extent conversion of uracil to thymine may occur even in the absence of catalysts. This is enabled by the presence of formic acid in the reaction mixture that forms as the hydrolysis product of formamide. Under the reaction conditions of our study, the disproportionation of formic acid may produce formaldehyde that hydroxymethylates uracil in the first step of the conversion process. The experiments are supplemented by quantum chemical modeling of the reaction pathway, supporting the plausibility of the mechanism suggested by Saladino and coworkers.Relative role of T-tubules disruption and decreased SERCA2 on contractile dynamics of isolated rat ventricular myocytesAntonio Celestino-Montes, Perla Pérez-Treviño, Maya D Sandoval-Herrera, Norma L Gómez-Víquez, Julio AltamiranoPMID: 33130073 DOI: 10.1016/j.lfs.2020.118700 AbstractVentricular myocytes (VM) depolarization activates L-type Cachannels (LCC) allowing Ca influx (I ) to synchronize sarcoplasmic reticulum (SR) Ca release, via Ca -release channels (RyR2). The resulting whole-cell Ca transient triggers contraction, while cytosolic Ca removal by SR Ca pump (SERCA2) and sarcolemmal Na /Ca exchanger (NCX) allows relaxation. In diseased hearts, extensive VM remodeling causes heterogeneous, blunted and slow Ca transients. Among remodeling changes are: A) T-tubules disorganization. B) Diminished SERCA2 and low SR Ca . However, those often overlap, hindering their relative contribution to contractile dysfunction (CD). Furthermore, few studies have assessed their specific impact on the spatiotemporal Ca transient properties and contractile dynamics simultaneously. Therefore, we sought to perform a quantitative comparison of how heterogeneous and slow Ca transients, with different underlying determinants, affect contractile performance. We used two experimental models: A) formamide-induced acute "detubulation", where VM retain functional RyR2 and SERCA2, but lack T-tubules-associated LCC and NCX. B) Intact VM from hypothyroid rats, presenting decreased SERCA2 and SR Ca , but maintained T-tubules. By confocal imaging of Fluo-4-loaded VM, under field-stimulation, simultaneously acquired Ca transients and shortening, allowing direct correlations. We found near-linear correlations among key parameters of altered Ca transients, caused independently by T-tubules disruption or decreased SR Ca , and shortening and relaxation, SIGNIFICANCE: Unrelated structural and molecular alterations converge in similarly abnormal Ca transients and CD, highlighting the importance of independently reproduce disease-specific alterations, to quantitatively assess their impact on Ca signaling and contractility, which would be valuable to determine potential disease-specific therapeutic targets. Role of Chemical Dynamics Simulations in Mass Spectrometry Studies of Collision-Induced Dissociation and Collisions of Biological Ions with Organic SurfacesAna Martin Somer, Veronica Macaluso, George L Barnes, Li Yang, Subha Pratihar, Kihyung Song, William L Hase, Riccardo SpeziaPMID: 32881516 DOI: 10.1021/jasms.9b00062 AbstractIn this article, a perspective is given of chemical dynamics simulations of collisions of biological ions with surfaces and of collision-induced dissociation (CID) of ions. The simulations provide an atomic-level understanding of the collisions and, overall, are in quite good agreement with experiment. An integral component of ion/surface collisions is energy transfer to the internal degrees of freedom of both the ion and the surface. The simulations reveal how this energy transfer depends on the collision energy, incident angle, biological ion, and surface. With energy transfer to the ion's vibration fragmentation may occur, i.e. surface-induced dissociation (SID), and the simulations discovered a new fragmentation mechanism, called shattering, for which the ion fragments as it collides with the surface. The simulations also provide insight into the atomistic dynamics of soft-landing and reactive-landing of ions on surfaces. The CID simulations compared activation by multiple "soft" collisions, resulting in random excitation, versus high energy single collisions and nonrandom excitation. These two activation methods may result in different fragment ions. Simulations provide fragmentation products in agreement with experiments and, hence, can provide additional information regarding the reaction mechanisms taking place in experiment. Such studies paved the way on using simulations as an independent and predictive tool in increasing fundamental understanding of CID and related processes.N-Hydroxyformamide LpxC inhibitors, their in vivo efficacy in a mouse Escherichia coli infection model, and their safety in a rat hemodynamic assayTakeru Furuya, Adam B Shapiro, Janelle Comita-Prevoir, Eric J Kuenstner, Jing Zhang, Seth D Ribe, April Chen, Daniel Hines, Samir H Moussa, Nicole M Carter, Mark A Sylvester, Jan A C Romero, Camilo V Vega, Michael D Sacco, Yu Chen, John P O'Donnell, Thomas F Durand-Reville, Alita A Miller, Ruben A TommasiPMID: 33160146 DOI: 10.1016/j.bmc.2020.115826 AbstractUDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), the zinc metalloenzyme catalyzing the first committed step of lipid A biosynthesis in Gram-negative bacteria, has been a target for antibacterial drug discovery for many years. All inhibitor chemotypes reaching an advanced preclinical stage and clinical phase 1 have contained terminal hydroxamic acid, and none have been successfully advanced due, in part, to safety concerns, including hemodynamic effects. We hypothesized that the safety of LpxC inhibitors could be improved by replacing the terminal hydroxamic acid with a different zinc-binding group. After choosing an N-hydroxyformamide zinc-binding group, we investigated the structure-activity relationship of each part of the inhibitor scaffold with respect to Pseudomonas aeruginosa and Escherichia coli LpxC binding affinity, in vitro antibacterial potency and pharmacological properties. We identified a novel, potency-enhancing hydrophobic binding interaction for an LpxC inhibitor. We demonstrated in vivo efficacy of one compound in a neutropenic mouse E. coli infection model. Another compound was tested in a rat hemodynamic assay and was found to have a hypotensive effect. This result demonstrated that replacing the terminal hydroxamic acid with a different zinc-binding group was insufficient to avoid this previously recognized safety issue with LpxC inhibitors.Prebiotic Organic Chemistry of Formamide and the Origin of Life in Planetary Conditions: What We Know and What Is the FutureBruno Mattia Bizzarri, Raffaele Saladino, Ines Delfino, Juan Manuel García-Ruiz, Ernesto Di MauroPMID: 33477625 DOI: 10.3390/ijms22020917 AbstractThe goal of prebiotic chemistry is the depiction of molecular evolution events preceding the emergence of life on Earth or elsewhere in the cosmos. Plausible experimental models require geochemical scenarios and robust chemistry. Today we know that the chemical and physical conditions for life to flourish on Earth were at work much earlier than thought, i.e., earlier than 4.4 billion years ago. In recent years, a geochemical model for the first five hundred million years of the history of our planet has been devised that would work as a cradle for life. Serpentinization processes in the Hadean eon affording self-assembled structures and vesicles provides the link between the catalytic properties of the inorganic environment and the impressive chemical potential of formamide to produce complete panels of organic molecules relevant in pre-genetic and pre-metabolic processes. Based on an interdisciplinary approach, we propose basic transformations connecting geochemistry to the chemistry of formamide, and we hint at the possible extension of this perspective to other worlds.Monitoring the Reactivity of Formamide on Amorphous SiOMatteo Signorile, Stefano Pantaleone, Nadia Balucani, Francesca Bonino, Gianmario Martra, Piero UgliengoPMID: 32408593 DOI: 10.3390/molecules25102274 AbstractFormamide has been recognized in the literature as a key species in the formation of the complex molecules of life, such as nucleobases. Furthermore, several studies reported the impact of mineral phases as catalysts for its decomposition/polymerization processes, increasing the conversion and also favoring the formation of specific products. Despite the progresses in the field, in situ studies on these mineral-catalyzed processes are missing. In this work, we present an in situ UV-Raman characterization of the chemical evolution of formamide over amorphous SiOsamples, selected as a prototype of silicate minerals. The experiments were carried out after reaction of formamide at 160 °C on amorphous SiO (Aerosil OX50) either pristine or pre-calcined at 450 °C, to remove a large fraction of surface silanol groups. Our measurements, interpreted on the basis of density functional B3LYP-D3 calculations, allow to assign the spectra bands in terms of specific complex organic molecules, namely, diaminomaleonitrile (DAMN), 5-aminoimidazole (AI), and purine, showing the role of the mineral surface on the formation of relevant prebiotic molecules. On the Capability of Oxidovanadium(IV) Derivatives to Act as All-Around Catalytic Promoters Since the Prebiotic WorldPatrizio Campitelli, Marcello CrucianelliPMID: 32640541 DOI: 10.3390/molecules25133073 AbstractFor a long time the biological role of vanadium was not known, while now the possibility of using its derivatives as potential therapeutic agents has given rise to investigations on their probable side effects. Vanadium compounds may inhibit different biochemical processes and lead to a variety of toxic effects and serious diseases. But, on the other hand, vanadium is an essential element for life. In recent years, increasing evidence has been acquired on the possible roles of vanadium in the higher forms of life. Despite several biochemical and physiological functions that have been suggested for vanadium and notwithstanding the amount of the knowledge so far accumulated, it still does not have a clearly defined role in the higher forms of life. What functions could vanadium or its very stable oxidovanadium(IV) derivatives have had in the prebiotic world and in the origins of life? In this review, we have briefly tried to highlight the most useful aspects that can be taken into consideration to give an answer to this still unresolved question and to show the high versatility of the oxidovanadium(IV) group to act as promoter of several oxidation reactions when coordinated with a variety of ligands, including diketones like acylpyrazolones.Explore Compound TypesGet ideal chemicals from 750K+ compounds
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